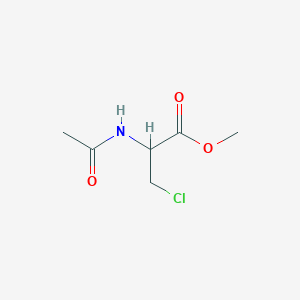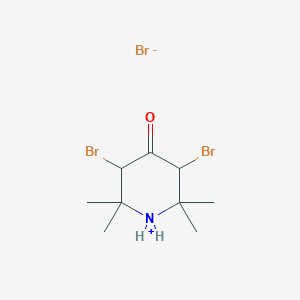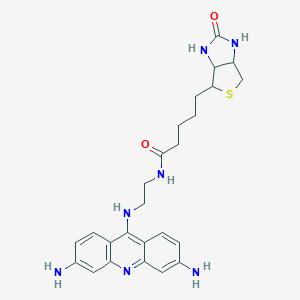![molecular formula C20H24N2O11 B015974 [(2R,3S,4R,5R,6S)-3,4-bis(acetyloxy)-5-acetamido-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate CAS No. 13089-26-4](/img/structure/B15974.png)
[(2R,3S,4R,5R,6S)-3,4-bis(acetyloxy)-5-acetamido-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate
Vue d'ensemble
Description
The compound involves a multifaceted structure, integrating aspects like acetyloxy, acetamido, and nitrophenoxy groups attached to an oxane (a type of ether) ring. This complexity suggests a molecule with potential relevance in fields like organic synthesis, material science, and possibly pharmacology, excluding its direct use as a drug as per the constraints provided.
Synthesis Analysis
Synthesis approaches for complex molecules like this often involve multi-step reactions, starting from simpler precursors. Techniques might include selective acetylation, nitration, and etherification steps. For instance, Altowyan et al. (2022) detailed the synthesis of ethyl-2-(4-aminophenoxy)acetate, which could serve as a model for understanding the steps involved in incorporating both ether and acetate functionalities into a complex molecule (Altowyan et al., 2022).
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography, NMR, and computational methods like DFT, can provide detailed insights into the compound's geometry, electronic structure, and conformational dynamics. Mao et al. (2015) discussed characterizing similar complex molecules, highlighting the importance of such analyses in understanding molecular interactions and stability (Mao et al., 2015).
Chemical Reactions and Properties
Chemical reactivity and properties would likely be influenced by the molecule's functional groups, with the acetamido group potentially engaging in hydrogen bonding and the nitrophenoxy moiety affecting electronic properties. Studies like those by Hazra et al. (2013) on similar compounds can shed light on how these functional groups contribute to chemical reactivity and interactions (Hazra et al., 2013).
Applications De Recherche Scientifique
1. Tricyclic Products from Penicillin Derivatives
- A study investigated the treatment of penicillin-derived compounds with ethyl diazoacetate, leading to tricyclic adducts relevant to this compound (Mara, Singh, Thomas, & Williams, 1982).
2. Zn2+ Complexes in Oligonucleotides
- Research focused on synthesizing compounds for use in oligonucleotides, including derivatives similar to the queried compound, highlighting its potential in biochemistry (Niittymäki, Burakova, Laitinen, Leisvuori, Virta, & Lönnberg, 2013).
3. Inhibitors in Cancer Research
- A study designed and synthesized oxadiazole derivatives, related to the chemical structure , as inhibitors for lung cancer treatment (Panchal, Rajput, & Patel, 2020).
4. Synthesis of Asymmetric Compounds
- Research on the synthesis of asymmetric compounds, which included derivatives of the compound, provides insights into its potential applications in chemical synthesis (Gerber & Vogel, 2001).
5. Peroxyoxalate Chemiluminescence Reactions
- A study on novel aryl oxalate esters for peroxyoxalate chemiluminescence reactions includes similar compounds, indicating applications in analytical chemistry (Imai, Nawa, Tanaka, & Ogata, 1986).
Safety And Hazards
Orientations Futures
The future research directions for this compound could involve exploring its potential biological activities, given its complex structure and the presence of multiple functional groups1. It could also involve studying its chemical reactivity and the development of synthetic methods for its preparation.
Please note that this analysis is based on the limited information available and may not cover all aspects of the compound. For a more comprehensive understanding, further study and research are recommended.
Propriétés
IUPAC Name |
[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O11/c1-10(23)21-17-19(31-13(4)26)18(30-12(3)25)16(9-29-11(2)24)33-20(17)32-15-8-6-5-7-14(15)22(27)28/h5-8,16-20H,9H2,1-4H3,(H,21,23)/t16-,17-,18-,19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HANQNSOXWBEEGZ-LASHMREHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2[N+](=O)[O-])COC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=CC=C2[N+](=O)[O-])COC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2R,3S,4R,5R,6S)-3,4-bis(acetyloxy)-5-acetamido-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate | |
CAS RN |
13089-26-4 | |
| Record name | β-D-Glucopyranoside, 2-nitrophenyl 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13089-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



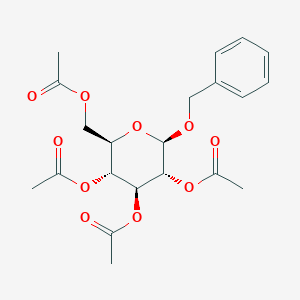
![N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2S,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B15892.png)
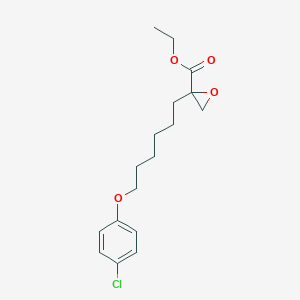
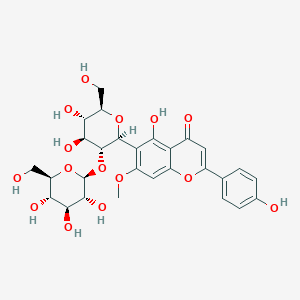
![ethyl (2S)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate](/img/structure/B15896.png)


